

# Resonance structure of 1,3-Dimethylimidazole-2(3H)-thione

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## Compound of Interest

Compound Name: 1,3-Dimethylimidazole-2(3H)-thione

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An In-depth Technical Guide to the Resonance Structure of **1,3-Dimethylimidazole-2(3H)-thione**

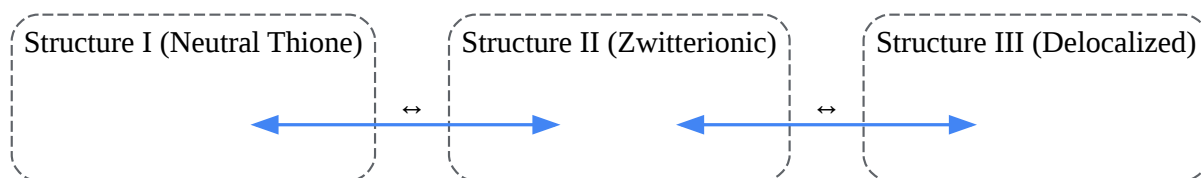
## Introduction

**1,3-Dimethylimidazole-2(3H)-thione**, often abbreviated as DMIT, is a heterocyclic compound with the chemical formula  $C_5H_8N_2S$ . It belongs to the class of imidazole derivatives and is characterized by a five-membered ring containing two nitrogen atoms and a thione group. This compound has garnered interest in various fields of chemistry and materials science due to its unique electronic structure, which gives rise to notable antioxidant properties and applications as a precursor in the synthesis of other complex molecules.<sup>[1]</sup> Understanding the resonance and electronic delocalization within the DMIT molecule is crucial for elucidating its reactivity, stability, and potential applications. This guide provides a detailed analysis of its resonance structures, supported by experimental data and computational insights.

## Resonance Structures and Electronic Delocalization

The electronic structure of **1,3-Dimethylimidazole-2(3H)-thione** is best described as a resonance hybrid of several contributing structures. The delocalization of  $\pi$ -electrons over the imidazole ring and the exocyclic carbon-sulfur double bond plays a significant role in its overall stability and chemical properties. The primary resonance contributors are depicted below.

Initially, the structure was considered a hybrid of a neutral thione form (I) and a zwitterionic form (II), which suggests partial double bond character in the N-C-N system.<sup>[2][3]</sup> However, subsequent and more detailed structural analyses, including X-ray crystallography, have indicated that a more delocalized structure (III) is a major contributor to the overall resonance hybrid.<sup>[2][4]</sup> This delocalization is supported by the observed bond lengths within the imidazole ring and the C-S bond, which deviate from typical single and double bond values.<sup>[2][4]</sup>



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Caption: Key resonance structures of **1,3-Dimethylimidazole-2(3H)-thione**.

## Experimental Evidence and Data

### Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the electronic and structural features of **1,3-Dimethylimidazole-2(3H)-thione**. The following table summarizes the key spectroscopic data reported in the literature.

Technique	Solvent/Medium	Observed Signals and Assignments	Reference
$^1\text{H}$ NMR	$\text{CDCl}_3$	$\delta$ : 3.58 (s, 6H, N-CH <sub>3</sub> ), 6.71 (s, 2H, C=CH)	[1]
$^{13}\text{C}$ NMR	$\text{d}_6$ -DMSO	$\delta$ : 34.34 (N-CH <sub>3</sub> ), 117.82 (C=C), 161.87 (C=S)	[1]
IR	$\text{CHCl}_3$	2940 $\text{cm}^{-1}$ (C-H stretching), 1450 $\text{cm}^{-1}$ , 1380 $\text{cm}^{-1}$	[1]

## X-ray Crystallography

X-ray crystallography has been instrumental in determining the precise molecular geometry of **1,3-Dimethylimidazole-2(3H)-thione**. The experimentally determined bond lengths provide strong evidence for the delocalized electronic structure. The C-S bond length, for instance, is intermediate between a typical C=S double bond and a C-S single bond, supporting the contribution of the zwitterionic resonance form.[2] Similarly, the C-N bonds within the ring exhibit partial double bond character.[3]

Bond	Observed Length (Å)	Interpretation	Reference
C-S	Varies in studies, but indicates partial double bond character	Consistent with a resonance hybrid	[2][4]
C-N (in ring)	Shows partial double bond character	Supports $\pi$ -electron delocalization within the ring	[3]
C=C (in ring)	Consistent with delocalized system	Indicates aromatic-like character	[2]

# Experimental Protocol: Synthesis of 1,3-Dimethylimidazole-2(3H)-thione

The synthesis of **1,3-Dimethylimidazole-2(3H)-thione** can be achieved through the reaction of 1,3-dimethylimidazolium iodide with sulfur in the presence of a base.<sup>[1]</sup>

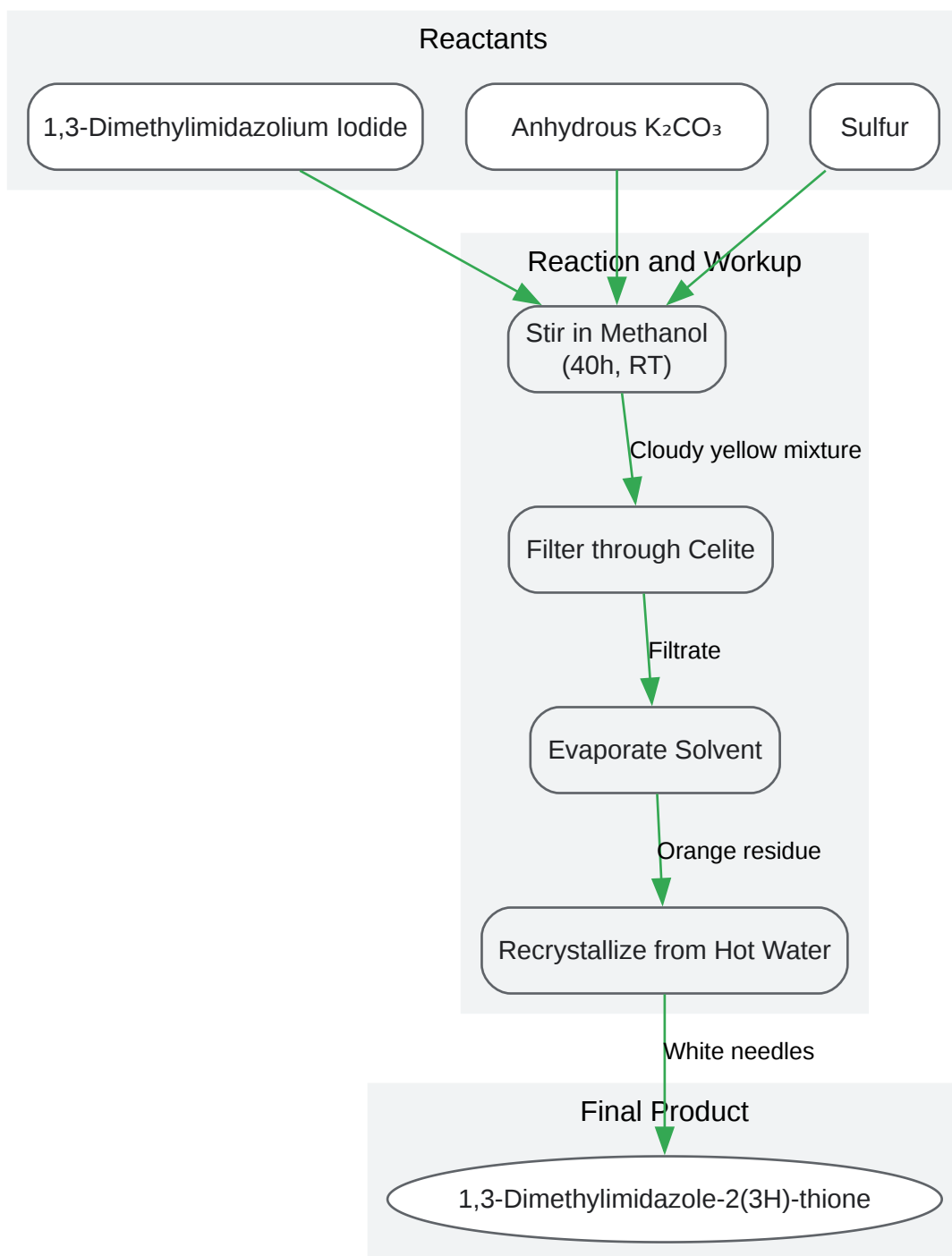
## Materials and Reagents

- 1,3-Dimethylimidazolium iodide
- Anhydrous potassium carbonate
- Sulfur (lac sulfur is recommended for better yields)<sup>[1]</sup>
- Methanol
- Dichloromethane
- Celite

## Procedure

- In a dry 500-mL round-bottomed flask equipped with a magnetic stirrer and a drying tube, combine 44.8 g (0.20 mol) of 1,3-dimethylimidazolium iodide, 35.0 g (0.25 mol) of anhydrous potassium carbonate, and 6.5 g (0.20 mol) of sulfur.<sup>[1]</sup>
- Add 300 mL of methanol to the flask.<sup>[1]</sup>
- Stir the mixture at room temperature for 40 hours. The mixture will appear as a cloudy yellow suspension.<sup>[1]</sup>
- Filter the mixture through a pad of Celite and wash the filter cake with 80 mL of dichloromethane.<sup>[1]</sup>
- Combine the filtrate and the wash, and evaporate the solvent to dryness using a rotary evaporator.<sup>[1]</sup>

- Dissolve the resulting orange residue in 500 mL of hot water and filter the hot solution to remove any insoluble impurities.[\[1\]](#)
- Reheat the aqueous filtrate and allow it to cool, which will cause the product to crystallize as white needles.[\[1\]](#)
- Collect the crystals by filtration, wash them with 50 mL of cold water, and air-dry for 1 hour.[\[1\]](#)
- Concentrate the mother liquor to obtain a second crop of crystals. The total yield of pure 1,3-dimethylimidazole-2-thione is typically in the range of 58-62%.[\[1\]](#)



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